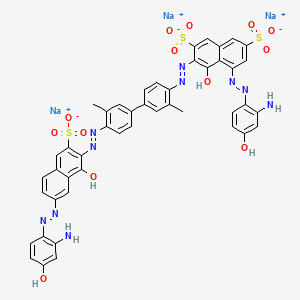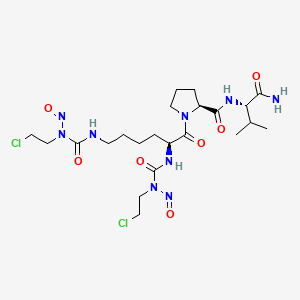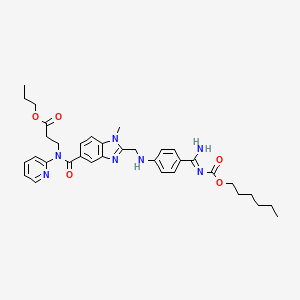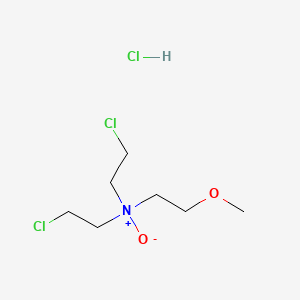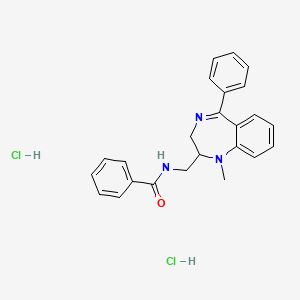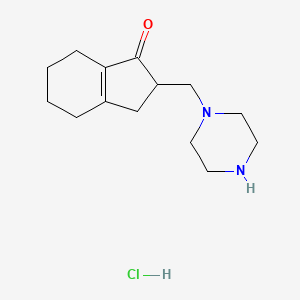
2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a piperazine ring attached to a tetrahydroindanone structure, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product.
化学反应分析
Types of Reactions
2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research, but it is believed to influence dopaminergic and serotonergic systems.
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.
Uniqueness
2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring and a tetrahydroindanone moiety sets it apart from other compounds, making it a valuable candidate for drug development and research.
属性
CAS 编号 |
88364-23-2 |
|---|---|
分子式 |
C14H23ClN2O |
分子量 |
270.80 g/mol |
IUPAC 名称 |
2-(piperazin-1-ylmethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14;/h12,15H,1-10H2;1H |
InChI 键 |
QYKGHDRKODYDNE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)CC(C2=O)CN3CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


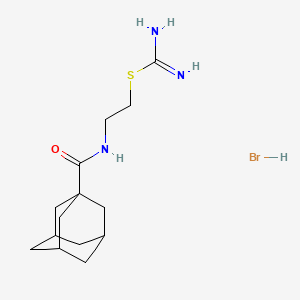

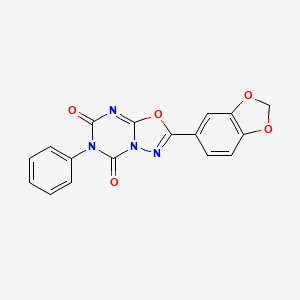
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
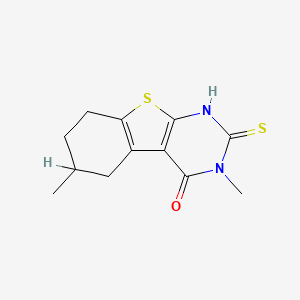

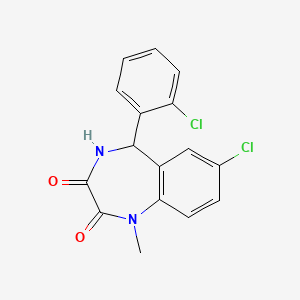
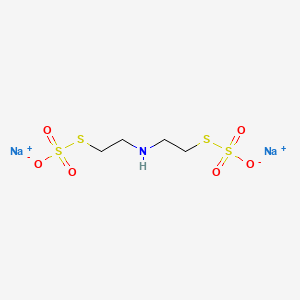
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
